molecular formula C6H6BrClF2N2 B6193804 (2-bromo-3,4-difluorophenyl)hydrazine hydrochloride CAS No. 2680529-54-6

(2-bromo-3,4-difluorophenyl)hydrazine hydrochloride

Cat. No.: B6193804
CAS No.: 2680529-54-6
M. Wt: 259.5
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Description

(2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H5BrF2N2·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-3,4-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-3,4-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization from suitable solvents to obtain the hydrochloride salt in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, (2-bromo-3,4-difluorophenyl)hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for activity against various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its unique structure allows for the modification and optimization of pharmacological properties.

Industry: The compound finds applications in the development of agrochemicals and dyes. Its derivatives are used in the formulation of products that require specific chemical properties imparted by the bromine and fluorine substituents.

Mechanism of Action

The mechanism by which (2-bromo-3,4-difluorophenyl)hydrazine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

  • (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride
  • (2,4-Difluorophenyl)hydrazine hydrochloride

Comparison: Compared to its analogs, (2-bromo-3,4-difluorophenyl)hydrazine hydrochloride offers a unique combination of electronic and steric properties due to the specific positioning of the bromine and fluorine atoms. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

2680529-54-6

Molecular Formula

C6H6BrClF2N2

Molecular Weight

259.5

Purity

95

Origin of Product

United States

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